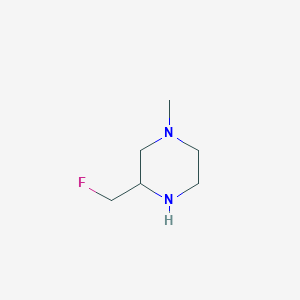

3-(Fluoromethyl)-1-methylpiperazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13FN2 |

|---|---|

Molecular Weight |

132.18 g/mol |

IUPAC Name |

3-(fluoromethyl)-1-methylpiperazine |

InChI |

InChI=1S/C6H13FN2/c1-9-3-2-8-6(4-7)5-9/h6,8H,2-5H2,1H3 |

InChI Key |

PJODYEGWCUOOIP-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCNC(C1)CF |

Origin of Product |

United States |

Synthetic Methodologies for 3 Fluoromethyl 1 Methylpiperazine

Historical and Current Synthetic Pathways

The synthesis of 3-(Fluoromethyl)-1-methylpiperazine can be approached through several strategic pathways, primarily involving either the construction of the piperazine (B1678402) ring with the C3-substituent already in place or the modification of a pre-formed piperazine scaffold.

Precursor Synthesis and Intermediate Derivatization

A common and versatile strategy for synthesizing C3-substituted piperazines begins with readily available chiral starting materials, such as amino acids. This approach allows for the inherent control of stereochemistry at the C3 position. For instance, a synthetic route can commence from an amino acid which is converted into a key 1,2-diamine intermediate, subsequently undergoing cyclization to form the piperazine ring. nih.gov

One plausible pathway involves the synthesis of a key intermediate, (1-methylpiperazin-3-yl)methanol . This can be achieved by first constructing a piperazinone ring system, followed by N-methylation and subsequent reduction of a carboxylic acid or ester function at the C3 position. For example, methods used for synthesizing 1-alkyl-3-phenylpiperazines, which involve the reduction of a 1-alkyl-2-oxo-3-phenylpiperazine intermediate with a reducing agent like Lithium Aluminium Hydride (LiAlH₄), can be adapted for this purpose. researchgate.netgoogle.comgoogle.com

Another established route involves building the piperazine ring from acyclic precursors. A modular synthesis of 2,6-disubstituted piperazines has been reported utilizing an intramolecular palladium-catalyzed hydroamination reaction as the key step, starting from a homochiral cyclic sulfamidate. rsc.org Such strategies could be adapted to produce a precursor with a protected hydroxymethyl or a related functional group at the C3 position.

The derivatization of these precursors is critical. The primary alcohol of (1-methylpiperazin-3-yl)methanol serves as a crucial functional handle for the subsequent introduction of the fluorine atom.

Strategies for Introduction of the Fluoromethyl Group

The introduction of a monofluoromethyl (-CH₂F) group is a key transformation in medicinal chemistry for modulating a molecule's properties. mdpi.com There are two primary strategies for this step in the context of this compound synthesis: functional group interconversion from a precursor or building the ring from a CH₂F-containing synthon. mdpi.com

Deoxyfluorination of a Hydroxymethyl Precursor: The most direct method involves the deoxyfluorination of the precursor, (1-methylpiperazin-3-yl)methanol. This involves replacing the hydroxyl group with a fluorine atom. A variety of reagents have been developed for this transformation, each with its own advantages and reaction conditions.

| Reagent Name | Abbreviation | Typical Conditions | Notes |

| Diethylaminosulfur Trifluoride | DAST | CH₂Cl₂, -78 °C to rt | Commonly used, but can be thermally unstable. |

| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor™ | THF, 0 °C to rt | More thermally stable alternative to DAST. |

| Pyridinium poly(hydrogen fluoride) | PPHF (Olah's Reagent) | THF, rt | Effective for fluorination, but highly corrosive. |

| Fluoroalkylamino Reagents | FARs (e.g., Yarovenko reagent) | Aprotic solvents, rt | Historically significant reagents for deoxyfluorination. nih.gov |

Direct Monofluoromethylation: Modern approaches include the direct monofluoromethylation of N-heterocycles. mdpi.com While powerful, these methods often target C-H bonds adjacent to a nitrogen atom (α-position), and achieving regioselectivity at the C3 (β-position) of a piperazine ring can be challenging. Radical-based methods using sources like fluoriodomethane (FCH₂I) under photoredox catalysis could potentially be explored, although mixtures of products would be likely. mdpi.com

Novel Synthetic Approaches and Method Development

Recent advances in organic synthesis have focused on developing more efficient, selective, and sustainable methods. These innovations are highly applicable to the synthesis of complex molecules like this compound.

Asymmetric Synthesis of Chiral Isomers of this compound

Since the C3 position of the piperazine ring is a stereocenter, controlling its absolute configuration is crucial for developing enantiomerically pure compounds.

Chiral Pool Synthesis: As mentioned previously, starting from enantiopure amino acids is a robust strategy. L- or D-amino acids can be converted into key chiral 1,2-diamine precursors, which are then cyclized to form the desired enantiomer of the piperazine ring system. nih.govrsc.org This approach effectively transfers the chirality of the starting material to the final product.

Catalytic Asymmetric Synthesis: Catalytic methods offer an elegant and atom-economical alternative. An iridium-catalyzed asymmetric hydrogenation of pyrazines, activated by alkyl halides, has been developed to afford a wide range of chiral 3-substituted piperazines with high enantioselectivity (up to 96% ee). acs.org Another powerful method is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which yields chiral piperazin-2-ones that can be converted to the corresponding chiral piperazines. rsc.org These methods could be applied to synthesize a chiral precursor to this compound.

A comparison of catalyst systems for asymmetric synthesis is presented below.

| Catalyst System | Reaction Type | Substrate | Key Features |

| [Ir(cod)Cl]₂ / Chiral Ligand | Asymmetric Hydrogenation | Activated Pyrazines | Provides direct access to chiral piperazines with high ee. acs.org |

| Pd(TFA)₂ / Chiral Phosphine Ligand | Asymmetric Hydrogenation | Pyrazin-2-ols | Yields chiral piperazin-2-one intermediates. rsc.org |

| Pd₂(dba)₃ / P(2-furyl)₃ | Carboamination | Amino Acid Derivatives | Modular synthesis allowing for diverse substitutions. researcher.life |

Catalyst Development for Stereoselective Fluorination

While stereoselective fluorination at a carbon not adjacent to a carbonyl group is challenging, the primary strategy for chiral this compound would involve creating the chiral C3 center before the fluorination step. The development of catalysts, therefore, centers on the enantioselective reactions that form the piperazine ring or its precursor.

For instance, in the iridium-catalyzed hydrogenation of pyrazines, the choice of the chiral phosphine ligand is paramount for achieving high enantioselectivity. acs.org Similarly, in palladium-catalyzed approaches, ligands such as BINAP and its derivatives are often employed to create a chiral environment around the metal center, dictating the stereochemical outcome of the reaction. rsc.orgresearcher.life The development of new generations of these catalysts continues to push the boundaries of efficiency and selectivity in asymmetric synthesis.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to make chemical synthesis more environmentally benign. researchgate.netresearchgate.net These principles can be readily applied to the proposed synthetic pathways for this compound.

Sustainable Solvents and Reagents: Efforts are made to replace hazardous solvents with greener alternatives. For example, using aqueous ethanol as a solvent in conjunction with heterogeneous catalysts can significantly improve the environmental profile of a synthesis. rsc.org The use of continuous-flow reactors for hazardous steps, such as those involving fluorinating agents or trifluoromethylation, can enhance safety, reduce waste, and improve scalability. acs.org

Energy Efficiency and Catalysis: Microwave-assisted and ultrasound-mediated syntheses are emerging as energy-efficient alternatives to conventional heating. researchgate.netresearchgate.net These techniques can dramatically reduce reaction times and improve yields. Furthermore, the use of photoredox catalysis, often employing visible light, represents a sustainable method for generating reactive intermediates under mild conditions. mdpi.comorganic-chemistry.org Developing heterogeneous or recyclable catalysts, such as piperazine immobilized on graphene oxide, also aligns with green chemistry principles by simplifying product purification and allowing for catalyst reuse. rsc.org

| Green Chemistry Principle | Application in Synthesis | Example/Benefit |

| Safer Solvents | Use of water, ethanol, or solvent-free conditions. | Reduces volatile organic compound (VOC) emissions and solvent waste. rsc.org |

| Energy Efficiency | Microwave or ultrasound-assisted reactions. | Drastically reduces reaction times from hours to minutes. researchgate.net |

| Catalysis | Use of reusable heterogeneous catalysts or photoredox catalysis. | Simplifies purification, minimizes waste, and allows for mild reaction conditions. mdpi.com |

| Atom Economy | One-pot, multi-component reactions. | Maximizes the incorporation of starting materials into the final product, reducing waste. nih.gov |

| Process Intensification | Continuous-flow synthesis. | Enhances safety, control, and scalability, particularly for hazardous reactions. acs.org |

Reaction Mechanism Elucidation for Key Synthetic Steps

A key transformation in the synthesis of this compound is the conversion of a hydroxyl group to a fluoro group. This deoxofluorination is a critical step that introduces the fluorine atom into the molecule. A widely used reagent for this purpose is diethylaminosulfur trifluoride (DAST). The elucidation of its reaction mechanism provides valuable insight into the transformation.

The reaction of an alcohol, such as a protected 1-methyl-3-(hydroxymethyl)piperazine, with DAST proceeds through a well-established mechanism. The initial step involves the nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of DAST. This results in the displacement of a fluoride ion and the formation of an intermediate alkoxy-sulfurane.

This intermediate is highly reactive and poised for the subsequent nucleophilic substitution. The fluoride ion, acting as a nucleophile, can then attack the carbon atom bearing the alkoxy-sulfurane group. This can occur via two primary pathways:

SN2 Mechanism (Bimolecular Nucleophilic Substitution): In this pathway, the fluoride ion attacks the carbon atom from the backside, leading to an inversion of stereochemistry if the carbon is chiral. This is a concerted process where the carbon-fluorine bond forms simultaneously as the carbon-oxygen bond breaks.

SNi Mechanism (Internal Nucleophilic Substitution): This pathway involves the formation of an intimate ion pair. The alkoxy-sulfurane intermediate can collapse, with the fluoride being delivered from the same side as the leaving group, leading to retention of stereochemistry.

The predominant mechanism can be influenced by the substrate's structure and the reaction conditions. For primary alcohols, such as the 3-hydroxymethyl group on the piperazine ring, the SN2 pathway is generally favored.

To facilitate this synthesis, a multi-step approach is typically employed, as detailed in the following proposed synthetic pathway. This pathway utilizes a Boc-protected piperazine derivative to ensure regioselectivity and prevent unwanted side reactions at the nitrogen atoms.

Proposed Synthetic Pathway:

A plausible synthetic route to this compound is outlined below, commencing with the preparation of a key intermediate, (R)-1-Boc-3-(hydroxymethyl)piperazine.

Step 1: Synthesis of (R)-1-Boc-3-(hydroxymethyl)piperazine

The synthesis of the protected hydroxymethylpiperazine intermediate can be achieved starting from (R)-glycidol and ethylenediamine. The initial reaction forms (R)-2-hydroxymethylpiperazine, which is then doubly protected with a Boc group to yield 1,4-di-Boc-2-hydroxymethylpiperazine. Selective deprotection of the N1-Boc group under basic conditions affords the desired (R)-1-Boc-3-(hydroxymethyl)piperazine chemicalbook.comgoogle.com.

| Step | Reactants | Reagents and Conditions | Product |

| 1a | (R)-glycidol, Ethylenediamine | Dimethylbenzene, Potassium Carbonate, Copper Chromite, Reflux | (R)-2-hydroxymethylpiperazine |

| 1b | (R)-2-hydroxymethylpiperazine | Di-tert-butyl dicarbonate | 1,4-di-Boc-2-hydroxymethylpiperazine |

| 1c | 1,4-di-Boc-2-hydroxymethylpiperazine | Sodium Hydroxide, 95% Ethanol, Reflux | (R)-1-Boc-3-(hydroxymethyl)piperazine |

Step 2: Fluorination of (R)-1-Boc-3-(hydroxymethyl)piperazine

The crucial fluorination step is performed on the protected intermediate. The use of a deoxofluorinating agent like DAST allows for the conversion of the primary alcohol to the corresponding fluoride. The Boc protecting group is essential here to prevent the acidic conditions generated during the reaction from interfering with the piperazine nitrogens.

| Step | Reactant | Reagents and Conditions | Product |

| 2 | (R)-1-Boc-3-(hydroxymethyl)piperazine | Diethylaminosulfur trifluoride (DAST), Anhydrous Solvent (e.g., Dichloromethane), Low Temperature | (R)-1-Boc-3-(fluoromethyl)piperazine |

Step 3: Deprotection of the Boc Group

Following successful fluorination, the Boc protecting group is removed under acidic conditions to yield 3-(fluoromethyl)piperazine.

| Step | Reactant | Reagents and Conditions | Product |

| 3 | (R)-1-Boc-3-(fluoromethyl)piperazine | Trifluoroacetic acid or Hydrochloric acid in an organic solvent | 3-(Fluoromethyl)piperazine |

Step 4: N-Methylation of 3-(Fluoromethyl)piperazine

The final step involves the methylation of the secondary amine at the 1-position. A common and efficient method for this transformation is reductive amination. This involves reacting the piperazine derivative with formaldehyde in the presence of a reducing agent, such as sodium triacetoxyborohydride or catalytic hydrogenation, to yield the target compound, this compound scirp.orggoogle.com.

| Step | Reactant | Reagents and Conditions | Product |

| 4 | 3-(Fluoromethyl)piperazine | Formaldehyde, Sodium triacetoxyborohydride or H₂, Catalyst (e.g., Pd/C), Solvent (e.g., Methanol) | This compound |

This comprehensive synthetic strategy provides a reliable pathway for the preparation of this compound, with a clear understanding of the mechanism governing the key fluorination step.

Mechanistic Investigations into the Biological Interactions of 3 Fluoromethyl 1 Methylpiperazine

Exploration of Molecular Targets and Binding Mechanisms

The piperazine (B1678402) ring is a prevalent scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds. nih.gov Modifications to the piperazine structure, such as the introduction of a methyl group at the N1 position and a fluoromethyl group at the C3 position, are anticipated to significantly influence its pharmacological profile. The electron-withdrawing nature of the fluorine atom can alter the compound's acidity, basicity, and metabolic stability, potentially affecting its interaction with biological targets. nih.gov

Currently, specific receptor binding affinity data for 3-(Fluoromethyl)-1-methylpiperazine are not available in the public scientific literature.

However, studies on structurally related 3-substituted piperazine derivatives have shown that modifications at this position can confer affinity for various receptors. For instance, certain 3-substituted piperazines have been found to interact with sigma (σ) receptors, with some selectivity for the σ1 subtype. nih.gov The nature of the substituent at the 3-position is a critical determinant of both affinity and selectivity. nih.gov Furthermore, the broader class of piperazine derivatives has been extensively investigated for activity at dopamine (B1211576) (D₂) and serotonin (B10506) (5-HT₁A, 5-HT₂A) receptors, often exhibiting high affinity for these targets. wikipedia.org

Table 1: Receptor Binding Affinity of this compound

| Receptor | Binding Affinity (Kᵢ, nM) |

| Dopamine D₂ | Data not available in the public domain |

| Serotonin 5-HT₁A | Data not available in the public domain |

| Serotonin 5-HT₂A | Data not available in the public domain |

| Sigma σ₁ | Data not available in the public domain |

| Sigma σ₂ | Data not available in the public domain |

There is no publicly available information regarding the enzyme inhibition kinetics or the mechanism of action of this compound.

Piperazine-containing compounds have been explored as inhibitors for various enzymes. For example, certain piperazine derivatives bearing a phthalazinone moiety have been identified as tyrosinase inhibitors, acting through a competitive mechanism. researchgate.net The specific structural features of the piperazine derivative are crucial for its inhibitory potency and mechanism.

Table 2: Enzyme Inhibition Profile of this compound

| Enzyme | Inhibition Constant (Kᵢ, µM) | Mechanism of Inhibition |

| Monoamine Oxidase A (MAO-A) | Data not available in the public domain | Data not available in the public domain |

| Monoamine Oxidase B (MAO-B) | Data not available in the public domain | Data not available in the public domain |

| Tyrosinase | Data not available in the public domain | Data not available in the public domain |

Specific data on the interaction of this compound with neurotransmitter transporters are not found in the reviewed scientific literature.

The piperazine scaffold is a key component in many compounds that interact with neurotransmitter transporters. For instance, some piperazine derivatives have been developed as potent ligands for the dopamine transporter (DAT), showing potential for therapeutic applications. The nature and position of substituents on the piperazine ring are critical for determining the affinity and selectivity for different monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine (B1679862) transporter (NET).

Table 3: Neurotransmitter Transporter Interaction of this compound

| Transporter | Uptake Inhibition (IC₅₀, nM) |

| Dopamine Transporter (DAT) | Data not available in the public domain |

| Serotonin Transporter (SERT) | Data not available in the public domain |

| Norepinephrine Transporter (NET) | Data not available in the public domain |

Cellular and Subcellular Localization Studies

Detailed studies on the cellular and subcellular localization of this compound have not been reported in the available literature.

Information regarding the in vitro cellular uptake and distribution of this specific compound is not publicly available. The physicochemical properties of a molecule, such as its lipophilicity and ionization state, which are influenced by the fluoromethyl and methyl groups, would be expected to play a significant role in its ability to cross cell membranes.

Table 4: In Vitro Cellular Uptake of this compound

| Cell Line | Uptake Mechanism | Distribution Pattern |

| Data not available in the public domain | Data not available in the public domain | Data not available in the public domain |

Without cellular uptake data, no analysis of the subcellular compartmentalization of this compound can be provided. Generally, the subcellular destination of a compound is influenced by its ability to cross organelle membranes and its affinity for specific subcellular components. For example, some piperazine-containing compounds have been shown to localize within the endoplasmic reticulum, where they can interact with proteins such as the sigma-1 receptor. nih.gov

Table 5: Subcellular Localization of this compound

| Subcellular Compartment | Concentration Relative to Cytosol |

| Nucleus | Data not available in the public domain |

| Mitochondria | Data not available in the public domain |

| Endoplasmic Reticulum | Data not available in the public domain |

| Lysosomes | Data not available in the public domain |

Due to a lack of specific research findings on the biological interactions and molecular signaling pathway modulation of the chemical compound this compound in the provided search results, a detailed article that is scientifically accurate and adheres to the requested outline cannot be generated at this time.

The search results yielded information on analogous but structurally distinct piperazine derivatives, such as 1-(4-Fluoro-3-methylbenzyl)piperazine and 3-Trifluoromethylphenylpiperazine (TFMPP). evitachem.comwikipedia.org For instance, 1-(4-Fluoro-3-methylbenzyl)piperazine is suggested to act as a serotonin and dopamine reuptake inhibitor. evitachem.com Similarly, TFMPP demonstrates affinity for various serotonin receptors and acts as a serotonin releasing agent. wikipedia.org

However, extrapolating this information to this compound would be scientifically unfounded and would violate the strict requirement to focus solely on the specified compound. To provide a thorough and accurate article as requested, specific studies on the mechanistic investigations and biological interactions of this compound are necessary. Without such data, generating the content for the specified sections and subsections is not possible.

Structure Activity Relationship Sar Studies of 3 Fluoromethyl 1 Methylpiperazine and Its Analogs

Design and Synthesis of Structurally Related Analogs

The synthesis of analogs of 3-(Fluoromethyl)-1-methylpiperazine is a key step in SAR studies. These synthetic efforts typically focus on three main areas: modifying the piperazine (B1678402) ring, altering the fluoroalkyl group, and exploring different stereoisomers. nih.govmdpi.comnih.gov

The piperazine ring is a common scaffold in many biologically active compounds due to its ability to interact with various biological targets. mdpi.com Modifications to the substituents on this ring can have a profound impact on a compound's activity. In the case of this compound, the methyl group at the N1 position is a key feature. Altering this group can influence the compound's basicity, lipophilicity, and steric profile, all of which can affect its binding affinity and selectivity for its target.

For instance, replacing the N1-methyl group with larger alkyl groups, such as ethyl or propyl, can lead to a decrease in activity due to steric hindrance at the binding site. Conversely, substituting it with smaller groups or polar functionalities could enhance binding through different interactions. Studies on related piperazine derivatives have shown that the nature of the N-alkyl substituent significantly influences their pharmacokinetic properties and interaction with biological membranes. nih.gov

| Modification on Piperazine Ring | Rationale | Expected Impact on Activity |

| Varying N1-Alkyl Group | Modulate lipophilicity and steric bulk | Larger groups may decrease activity due to steric clash. |

| Introduction of Polar Groups | Enhance solubility and potential for hydrogen bonding | Could increase or decrease activity depending on the target's binding pocket. |

| Substitution at other positions | Explore new interaction points with the target | May lead to discovery of novel activity profiles. |

This table is generated based on general principles of medicinal chemistry and SAR studies on related piperazine compounds.

The fluoromethyl group at the 3-position is a critical determinant of the compound's electronic properties and metabolic stability. The high electronegativity of fluorine can influence the acidity of nearby protons and create favorable interactions with the biological target. Altering this group provides insights into the importance of fluorine in the molecule's activity.

Replacing the fluoromethyl group with other haloalkyl groups, such as chloromethyl or bromomethyl, can alter the electronic and steric nature of the substituent. Additionally, increasing the length of the fluoroalkyl chain (e.g., to a fluoroethyl or fluoropropyl group) can probe the size of the binding pocket. The presence and position of fluorine atoms can significantly impact the biotoxicity and binding energy of related compounds. nih.gov

| Modification of Fluoroalkyl Moiety | Rationale | Expected Impact on Activity |

| Replacement of Fluorine | Altering electronegativity and steric size | May decrease activity if fluorine's specific electronic properties are crucial. |

| Varying Fluoroalkyl Chain Length | Probing the size of the binding pocket | Could enhance or diminish activity based on fit within the target site. |

| Positional Isomers of Fluorine | Investigating the importance of fluorine's location | May reveal specific regions of the binding site that favor fluorine interactions. |

This table is generated based on general principles of medicinal chemistry and SAR studies on related fluorinated compounds.

The carbon atom at the 3-position of the piperazine ring in this compound is a chiral center. This means the compound can exist as two enantiomers, (R)-3-(Fluoromethyl)-1-methylpiperazine and (S)-3-(Fluoromethyl)-1-methylpiperazine. It is well-established in pharmacology that enantiomers can have different biological activities, potencies, and metabolic fates.

The differential activity of enantiomers arises from the three-dimensional arrangement of atoms, which dictates how they fit into a chiral biological target. For some piperazine derivatives, one enantiomer has been shown to be significantly more potent than the other, highlighting the importance of stereochemistry in drug design. nih.gov Therefore, the synthesis and biological evaluation of individual enantiomers of this compound are essential to identify the more active stereoisomer.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models can then be used to predict the activity of new, unsynthesized analogs.

Descriptor Selection and Model Development

The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., logP).

Once the descriptors are calculated, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a model that correlates the descriptors with the observed biological activity. nih.gov For piperazine derivatives, descriptors related to the electrostatic potential and the shape of the molecule are often important for predicting activity. nih.gov

Predictive Modeling of Biological Activities

A validated QSAR model can be a powerful tool in drug discovery. It allows for the virtual screening of large libraries of compounds to identify those with the highest predicted activity. This can significantly reduce the time and resources required for the synthesis and testing of new analogs.

For this compound derivatives, a QSAR model could be used to predict the optimal combination of substituents on the piperazine ring and the nature of the fluoroalkyl group to maximize biological activity. The graphical output of some QSAR models, such as CoMFA and CoMSIA contour maps, can provide a 3D visualization of the regions around the molecule where steric bulk or specific electronic properties are favorable or unfavorable for activity. nih.gov

Conformational Analysis and Bioactive Conformation Elucidation

The three-dimensional arrangement of a molecule is pivotal to its interaction with biological targets. For piperazine derivatives, the conformational flexibility of the six-membered ring and the orientation of its substituents are critical determinants of their pharmacological activity. This section delves into the conformational analysis of this compound and its analogs, exploring the preferred spatial arrangements and their implications for bioactive conformation.

Theoretical and Experimental Conformational Studies

While specific experimental data on the conformational analysis of this compound is not extensively documented in publicly available literature, significant insights can be drawn from studies on structurally related fluorinated piperidines. Research on these analogs provides a strong basis for predicting the conformational behavior of the fluoromethyl group at the C3 position of the piperazine ring.

A comprehensive study on fluorinated piperidines has demonstrated a pronounced preference for the axial orientation of the fluorine substituent. nih.gov This preference is a result of a combination of stabilizing electronic effects, including charge-dipole interactions and hyperconjugation. nih.gov For instance, in 3-fluoropiperidine, the axial conformer is favored over the equatorial conformer. nih.gov

Further investigations into cis-3-fluoro-4-methylpiperidine have shown that the presence of a methyl group at the C4 position reinforces the axial preference of the fluorine atom at C3. nih.gov This is attributed to the steric influence of the methyl group, which makes the equatorial position for the fluorine less favorable. nih.gov Given the structural similarity, it is highly probable that the fluoromethyl group in this compound also predominantly adopts an axial conformation. The N-methyl group is expected to primarily occupy an equatorial position to minimize steric interactions.

The conformational equilibrium can also be influenced by the solvent environment. Computational analyses suggest that with increasing solvent polarity, the more polar axial conformer of fluorinated piperidines can become increasingly stabilized. nih.gov

Elucidation of Bioactive Conformation

Identifying the bioactive conformation—the specific three-dimensional structure a molecule adopts when it binds to its biological target—is a cornerstone of rational drug design. For flexible molecules like piperazine derivatives, this is often achieved by studying conformationally restricted analogs. By comparing the biological activity of these rigid analogs with their accessible conformational space, researchers can deduce the likely binding conformation of the more flexible parent compound. researchgate.net

For arylpiperazines targeting serotonin (B10506) receptors, studies on rigid analogs have suggested that the bioactive conformation involves a relatively coplanar arrangement of the aryl and piperazine rings. nih.gov While this compound lacks the aryl group of these specific analogs, the principle of using constrained systems to understand the bioactive shape remains a key strategy in medicinal chemistry. The elucidation of the bioactive conformation for this compound would likely involve synthesizing and testing analogs where the orientation of the fluoromethyl group is locked in either an axial or equatorial position to determine which is essential for its biological activity.

The following table presents computational and experimental data on the conformational preferences of related fluorinated piperidine (B6355638) derivatives, which serves as a valuable reference for understanding the likely conformational behavior of this compound.

| Compound | Substituents | Method | Solvent | ΔG (axial-equatorial) (kcal/mol) | Favored Conformer |

|---|---|---|---|---|---|

| 3-Fluoropiperidine (TFA-protected) | 3-F | Computational (DFT) | Chloroform | -1.1 | Axial |

| 3-Fluoropiperidine (HCl salt) | 3-F | Computational (DFT) | Water | -2.2 | Axial |

| cis-3-Fluoro-4-methylpiperidine (TFA-protected) | 3-F, 4-Me | Computational (DFT) | Chloroform | -1.9 | Axial |

| cis-3-Fluoro-4-methylpiperidine (HCl salt) | 3-F, 4-Me | Computational (DFT) | Water | -2.7 | Axial |

| cis-3-Fluoro-4-methylpiperidine (NH-analog) | 3-F, 4-Me | Experimental (NMR) | - | - | Axial |

Data sourced from computational and experimental studies on fluorinated piperidines. nih.govd-nb.inforesearchgate.net The negative ΔG values indicate that the axial conformation is more stable than the equatorial conformation.

Computational Chemistry and Molecular Modeling Studies of 3 Fluoromethyl 1 Methylpiperazine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional structure, conformational preferences, and electronic distribution. These calculations provide a theoretical framework for predicting molecular behavior.

Energy Minimized Geometries and Conformations

The piperazine (B1678402) ring typically adopts a chair conformation to minimize steric and torsional strain. For 3-(Fluoromethyl)-1-methylpiperazine, several conformers are possible due to the orientation of the methyl and fluoromethyl substituents on the ring. These substituents can occupy either axial or equatorial positions.

Computational studies on similar N-substituted piperazines, such as N-methylpiperazine, have shown that the chair conformation is the most stable. rsc.orgwikipedia.org The substituents' preference for the equatorial position is a well-established principle in conformational analysis, as it minimizes steric hindrance. Therefore, the most stable conformer of this compound is expected to have both the 1-methyl and 3-fluoromethyl groups in equatorial positions.

Density Functional Theory (DFT) calculations are a common method to determine the optimized geometries and relative energies of these conformers. A hypothetical energy profile for the different chair conformations of this compound, calculated at a representative level of theory, is presented in Table 1.

Table 1: Hypothetical Relative Energies of this compound Conformers This data is illustrative and based on established principles of conformational analysis.

| Conformer | 1-Methyl Position | 3-Fluoromethyl Position | Relative Energy (kcal/mol) |

|---|---|---|---|

| di-Equatorial | Equatorial | Equatorial | 0.00 |

| Axial-Equatorial | Axial | Equatorial | 2.10 |

| Equatorial-Axial | Equatorial | Axial | 2.50 |

| di-Axial | Axial | Axial | 5.30 |

Frontier Molecular Orbitals and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the nitrogen atoms are expected to be the primary sites for nucleophilic attack, with their lone pairs contributing significantly to the HOMO. The introduction of the electron-withdrawing fluoromethyl group is likely to lower the energy of the HOMO and LUMO compared to 1-methylpiperazine (B117243), potentially affecting its reactivity and basicity. emerginginvestigators.orgmdpi.com

Quantum chemical calculations can provide the energies of these orbitals and map their distribution across the molecule. An illustrative set of FMO energies for this compound is provided in Table 2.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound This data is illustrative and based on calculations of similar fluorinated and alkylated amines.

| Molecular Orbital | Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| HOMO | -8.50 | N1 and N4 lone pairs |

| LUMO | 1.20 | σ* orbitals of C-N and C-F bonds |

| HOMO-LUMO Gap | 9.70 | - |

Molecular Dynamics Simulations of Ligand-Target Interactions

To understand how this compound might interact with a biological target, such as a protein receptor or enzyme, molecular dynamics (MD) simulations are employed. These simulations provide insights into the dynamic nature of the ligand-protein complex over time.

Binding Site Analysis and Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method helps in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. The piperazine scaffold is known to participate in various interactions within protein binding pockets. nih.govrsc.orgmdpi.com

An illustrative summary of a hypothetical docking study is presented in Table 3.

Table 3: Hypothetical Docking Results of this compound into a Kinase Active Site This data is illustrative and based on docking studies of similar piperazine-containing kinase inhibitors.

| Parameter | Value |

|---|---|

| Docking Score (kcal/mol) | -7.8 |

| Key Hydrogen Bond Interactions | N4-H with Asp145 backbone carbonyl |

| Key Hydrophobic Interactions | Fluoromethyl group with Val80, Leu120 |

| Methyl group with Ala95, Ile135 |

Conformational Flexibility and Dynamic Behavior

While docking provides a static snapshot of the binding pose, molecular dynamics simulations reveal the flexibility of both the ligand and the protein. nih.gov An MD simulation would show how the piperazine ring of this compound maintains its chair conformation within the binding site and how the substituents adapt to the local environment.

The simulation can also assess the stability of the key interactions identified in the docking study. For instance, the persistence of the hydrogen bond between the piperazine nitrogen and the protein's hinge region over the course of the simulation would provide confidence in the predicted binding mode. The root-mean-square deviation (RMSD) of the ligand's atoms can be monitored to evaluate its stability within the binding pocket.

De Novo Design and Virtual Screening Based on the this compound Scaffold

The this compound scaffold can serve as a starting point for the design of new, more potent, and selective ligands through de novo design and virtual screening. nih.govnih.govbiorxiv.org The piperazine core is a privileged structure in drug discovery, and its derivatives are found in numerous approved drugs. researchgate.netnih.govmdpi.com

In a de novo design approach, the this compound fragment could be placed in the active site of a target protein, and computational algorithms would then "grow" the molecule by adding new chemical moieties that complement the binding site.

Alternatively, in a virtual screening campaign, a large library of compounds containing the this compound core could be computationally docked into the target protein. nih.gov The top-scoring compounds would then be selected for further experimental testing. This approach allows for the rapid exploration of a vast chemical space to identify promising hit compounds. The fluoromethyl group, in particular, can be a desirable feature, as fluorination is known to improve metabolic stability and binding affinity. emerginginvestigators.orgmdpi.com

Advanced Analytical Methodologies for Characterization and Quantification of 3 Fluoromethyl 1 Methylpiperazine

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of 3-(Fluoromethyl)-1-methylpiperazine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the fluorine atom within the this compound molecule.

¹H NMR: Proton NMR provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would be expected to show distinct signals for the methyl group protons, the piperazine (B1678402) ring protons, and the fluoromethyl group protons. The chemical shifts (δ) are influenced by the electron-withdrawing fluorine atom and the nitrogen atoms in the piperazine ring.

¹³C NMR: Carbon-13 NMR complements the proton NMR data by providing a signal for each unique carbon atom in the molecule. The spectrum would show characteristic peaks for the methyl carbon, the carbons of the piperazine ring, and the carbon of the fluoromethyl group. The chemical shift of the fluoromethyl carbon would be significantly influenced by the attached fluorine atom.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. It provides a direct signal for the fluorine atom, and its coupling with adjacent protons (¹H-¹⁹F coupling) can confirm the structure of the fluoromethyl group. The chemical shift in the ¹⁹F NMR spectrum is highly sensitive to the electronic environment of the fluorine atom.

| Nucleus | Expected Chemical Shift Range (ppm) | Key Structural Information |

| ¹H | 2.0 - 3.5 (piperazine & methyl protons), 4.0 - 5.0 (fluoromethyl protons) | Number and connectivity of protons |

| ¹³C | 40 - 60 (piperazine & methyl carbons), 70 - 90 (fluoromethyl carbon) | Carbon skeleton framework |

| ¹⁹F | -220 to -240 | Presence and environment of fluorine |

High-Resolution Mass Spectrometry (HRMS) and MS/MS Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound with high confidence. nih.gov This technique is crucial for confirming the molecular formula of the compound.

Tandem mass spectrometry (MS/MS) is used to further elucidate the structure by fragmenting the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and helps to confirm the connectivity of the atoms. Common fragmentation pathways for piperazine derivatives often involve cleavage of the piperazine ring and loss of substituents. researchgate.netresearchgate.net For this compound, characteristic fragments would likely arise from the loss of the fluoromethyl group or cleavage of the N-methyl bond.

| Technique | Information Obtained | Application to this compound |

| HRMS | Exact mass and elemental composition | Confirmation of the molecular formula C6H13FN2 |

| MS/MS | Structural information from fragmentation patterns | Identification of characteristic fragment ions to confirm the structure |

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations from the methyl and piperazine ring protons, C-N stretching vibrations of the piperazine ring, and a distinctive C-F stretching vibration from the fluoromethyl group.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C-F bond often gives a strong Raman signal. The symmetric vibrations of the piperazine ring are also typically Raman active.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-H Stretch (Aliphatic) | 2800 - 3000 |

| C-N Stretch | 1000 - 1350 |

| C-F Stretch | 1000 - 1400 |

| C-H Bend | 1350 - 1480 |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally unstable compounds. pharmatutor.org A validated HPLC method is crucial for routine quality control and purity assessment of this compound.

Method development would involve optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (e.g., a mixture of acetonitrile (B52724) and a buffered aqueous solution), flow rate, and detector wavelength (typically in the low UV range for piperazine derivatives). unodc.orgnih.gov Validation of the method would include assessing its linearity, accuracy, precision, specificity, and robustness to ensure reliable and reproducible results. mdpi.comnih.gov

| HPLC Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with buffer (e.g., ammonium (B1175870) formate) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210-230 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. cmbr-journal.com It is particularly useful for identifying and quantifying volatile byproducts that may be present in the final product from the synthesis of this compound. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides detailed mass spectra for their identification. nih.govmdpi.com Derivatization may sometimes be employed to improve the volatility and chromatographic behavior of the analytes.

Chiral Chromatography for Enantiomeric Purity of this compound

The presence of a chiral center in this compound necessitates the use of chiral chromatography to separate and quantify its enantiomers. gcms.cz The control of enantiomeric purity is a critical aspect of pharmaceutical development and quality control, as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. nih.gov

High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is the most prevalent and effective method for the enantioseparation of chiral compounds. nih.gov The selection of the appropriate CSP and mobile phase is crucial for achieving optimal separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used due to their broad applicability and high enantioselectivity. researchgate.net

For the analysis of this compound, a typical chiral HPLC method would involve a column packed with a polysaccharide-derived CSP. The choice of mobile phase, often a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol), is optimized to achieve baseline separation of the enantiomers. The use of smaller particle sizes in the stationary phase, for instance, 3 µm, can lead to higher efficiency and faster analysis times. researchgate.netchromatographyonline.com

The detection of the separated enantiomers is commonly performed using a UV detector. The quantification of each enantiomer is achieved by integrating the peak area of the respective chromatogram. Method validation would be performed to ensure accuracy, precision, linearity, and sensitivity, establishing a reliable method for determining the enantiomeric excess (e.e.) of a given sample.

A recent development in this area is the coupling of chiral HPLC with tandem mass spectrometry (MS/MS). nih.gov This technique, known as chiral HPLC-ESI-MS/MS, offers enhanced selectivity and sensitivity, allowing for the accurate quantification of enantiomers even at low concentrations. nih.gov

Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Purity Analysis

| Parameter | Condition |

| Column | Chiralpak® IA-3 (amylose-based CSP) |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Advanced Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. researchgate.net Both ¹H NMR and ¹³C NMR spectra provide a wealth of information. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. rsc.org For this compound, specific signals would correspond to the protons of the methyl group, the piperazine ring, and the fluoromethyl group. The coupling between the fluorine atom and the adjacent protons (²JHF) in the ¹⁹F NMR spectrum would be a key diagnostic feature. rsc.org

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. rsc.org The chemical shift of each carbon atom is indicative of its electronic environment. The carbon attached to the fluorine atom would exhibit a characteristic splitting pattern due to C-F coupling.

Mass spectrometry (MS) is another indispensable tool for structural analysis. nist.govchemicalbook.com It provides the molecular weight of the compound and information about its fragmentation pattern. nist.govnist.gov High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy, further confirming its identity.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the N-methyl group, piperazine ring protons, and the fluoromethyl group protons (with H-F coupling). |

| ¹³C NMR | Signals for the N-methyl carbon, piperazine ring carbons, and the fluoromethyl carbon (with C-F coupling). |

| ¹⁹F NMR | A signal corresponding to the fluoromethyl group, likely a triplet due to coupling with adjacent protons. |

| Mass Spectrometry (EI) | Molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragment ions. |

| High-Resolution MS | Precise mass measurement confirming the elemental formula C₅H₁₁FN₂. nih.gov |

By integrating the data from these advanced analytical methodologies, a comprehensive characterization of this compound can be achieved, ensuring its identity, purity, and quality for its intended applications.

Radiochemistry and Radioligand Development Utilizing 3 Fluoromethyl 1 Methylpiperazine

Precursor Synthesis for Radioligand Development

The successful radiosynthesis of an ¹⁸F-labeled tracer is critically dependent on the design and synthesis of a suitable precursor molecule. This precursor must possess a reactive site amenable to the incorporation of ¹⁸F under the specific constraints of radiochemistry, namely the need for rapid, high-yield reactions with small quantities of the radionuclide.

Strategies for [¹⁸F]Fluoromethylation

The introduction of an [¹⁸F]fluoromethyl group onto the piperazine (B1678402) scaffold can be achieved through several synthetic strategies. A common and effective approach involves the nucleophilic substitution of a good leaving group on a methyl moiety with [¹⁸F]fluoride. One of the most versatile methods for this purpose is the use of [¹⁸F]fluoromethyl iodide ([¹⁸F]CH₂FI) as a radiolabeling synthon. [¹⁸F]Fluoromethyl iodide can be prepared in a two-step process, starting with the nucleophilic substitution of diiodomethane (B129776) with [¹⁸F]fluoride, followed by purification. This synthon can then react with a suitable precursor, such as a secondary amine, to yield the desired [¹⁸F]fluoromethylated product.

Alternatively, a direct nucleophilic substitution on a precursor bearing a leaving group on the methyl group at the 3-position of the piperazine ring can be employed. For this, a precursor such as 3-(tosyloxymethyl)-1-methylpiperazine would be an ideal candidate. The tosylate group is an excellent leaving group for Sₙ2 reactions with [¹⁸F]fluoride. The synthesis of such a precursor would typically start from a commercially available or synthetically accessible piperazine derivative, for instance, 1-methylpiperazine-3-carboxylic acid or a related analogue. The carboxylic acid could be reduced to the corresponding alcohol, 3-(hydroxymethyl)-1-methylpiperazine, which is then tosylated to yield the final precursor.

Synthesis of Cold Reference Standards

The synthesis of the non-radioactive or "cold" reference standard, 3-(Fluoromethyl)-1-methylpiperazine, is essential for the analytical characterization and validation of the radiolabeled compound. The synthesis of the cold standard can be approached through several established organic chemistry routes. A plausible pathway involves the fluorination of a suitable precursor, such as 3-(hydroxymethyl)-1-methylpiperazine, using a standard fluorinating agent like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

A general synthetic scheme for the cold standard is outlined below:

Starting Material: 1-Methylpiperazine (B117243).

Introduction of a functional group at the 3-position: This can be achieved through various methods, such as lithiation followed by reaction with a suitable electrophile or by starting from a pre-functionalized piperazine. A more direct route may involve the use of a chiral building block to ensure enantiomeric purity if desired.

Conversion to the hydroxymethyl derivative: For instance, if starting with a carboxylated piperazine, reduction of the ester or acid functionality would yield 3-(hydroxymethyl)-1-methylpiperazine.

Fluorination: The final step would be the conversion of the hydroxyl group to a fluoromethyl group using a fluorinating agent.

The purification of the final compound would be achieved through standard laboratory techniques such as column chromatography, and its identity and purity confirmed by analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Radiochemical Labeling Procedures

The radiolabeling process involves the incorporation of the positron-emitting ¹⁸F isotope into the precursor molecule. This procedure must be rapid, efficient, and yield a product of high purity suitable for in vivo applications.

[¹⁸F]Fluorination Methods for Position-Specific Labeling

For the position-specific labeling of this compound, the most common method is nucleophilic substitution with [¹⁸F]fluoride. The [¹⁸F]fluoride is typically produced as an aqueous solution from a cyclotron and needs to be activated for nucleophilic substitution. This is commonly achieved by trapping the [¹⁸F]fluoride on an anion exchange resin, eluting it with a solution of a phase-transfer catalyst such as a potassium-Kryptofix 2.2.2 complex in acetonitrile (B52724), and then azeotropically drying the mixture.

The activated, anhydrous [¹⁸F]fluoride is then reacted with the precursor, for example, 3-(tosyloxymethyl)-1-methylpiperazine, in a suitable organic solvent like acetonitrile or dimethylformamide at an elevated temperature. The reaction time is typically kept short to minimize the decay of the ¹⁸F isotope.

An alternative, indirect labeling strategy involves the use of an [¹⁸F]fluorinated prosthetic group. For instance, [¹⁸F]fluoroethyl tosylate can be prepared and then reacted with a piperazine precursor. However, for the synthesis of [¹⁸F]this compound, direct fluorination is generally more straightforward.

Radiochemical Yield and Purity Optimization

The optimization of the radiochemical yield (RCY) and purity is a critical step in the development of a new radioligand. Several parameters can be adjusted to maximize the RCY, including the amount of precursor, reaction temperature, reaction time, and the choice of solvent. A typical optimization process would involve systematically varying these parameters and analyzing the RCY of each reaction.

Table 1: Parameters for Optimization of Radiochemical Yield

| Parameter | Range | Effect on RCY |

| Precursor Amount | 1-10 mg | Increasing amount can improve RCY up to a saturation point. |

| Temperature | 80-150 °C | Higher temperatures generally increase reaction rates and yield. |

| Time | 5-30 min | Longer times can increase yield but also lead to decomposition. |

| Solvent | Acetonitrile, DMF, DMSO | The choice of solvent can significantly impact solubility and reactivity. |

Following the radiolabeling reaction, the crude product mixture contains the desired [¹⁸F]this compound, unreacted [¹⁸F]fluoride, the precursor, and potential byproducts. Purification is typically achieved using high-performance liquid chromatography (HPLC). A semi-preparative HPLC column is used to separate the radiolabeled product from the impurities. The fraction corresponding to the product is collected, and the solvent is removed. The final product is then formulated in a physiologically compatible solution, such as saline, for in vivo use.

The radiochemical purity of the final product is determined by analytical HPLC, and should typically be greater than 95%. The identity of the product is confirmed by co-elution with the cold reference standard.

In Vivo Animal Imaging Studies

Once a reliable and high-yield radiosynthesis of [¹⁸F]this compound has been established, its potential as a PET imaging agent can be evaluated in preclinical animal models. These studies are crucial for determining the biodistribution, pharmacokinetics, and target engagement of the novel radioligand.

The general procedure for an in vivo animal imaging study involves the intravenous administration of a small amount of the radiolabeled compound into a suitable animal model, such as a mouse or a rat. The animal is then placed in a small-animal PET scanner, and dynamic or static images are acquired over a specific period.

The resulting PET images provide a quantitative map of the distribution of the radiotracer in the body over time. Time-activity curves (TACs) can be generated for various organs and tissues of interest by drawing regions of interest (ROIs) on the images. These TACs provide valuable information on the uptake, clearance, and retention of the radioligand in different parts of the body.

For a novel piperazine-based radioligand like [¹⁸F]this compound, the in vivo studies would aim to answer several key questions:

Blood-Brain Barrier Penetration: Does the tracer cross the blood-brain barrier, and if so, to what extent? This is a critical parameter for CNS-targeted radioligands.

Biodistribution: Where does the tracer accumulate in the body? High uptake in organs like the liver and kidneys would suggest hepatobiliary and renal clearance pathways.

Target-Specific Uptake: If the tracer is designed to bind to a specific target (e.g., a receptor or enzyme), do the imaging studies show accumulation in target-rich regions? Blocking studies, where a high dose of the non-radiolabeled compound is co-injected, can be used to demonstrate the specificity of the binding.

Metabolism: Is the tracer stable in vivo, or is it rapidly metabolized? Metabolite analysis of blood and tissue samples is often performed in conjunction with imaging studies.

The data obtained from these in vivo studies are essential for assessing the potential of [¹⁸F]this compound as a PET radioligand and for guiding its further development for clinical applications.

Information on "this compound" in Radiochemistry and Radioligand Development is Not Currently Available in Publicly Accessible Literature

A thorough and systematic search of scientific databases and publicly available literature has revealed no specific information regarding the radiochemistry, biodistribution, pharmacokinetics, or target occupancy of the chemical compound This compound .

Consequently, it is not possible to provide an article detailing the biodistribution and pharmacokinetics in preclinical models, or target occupancy and specificity assessments in animal brains for this compound, as no such data appears to have been published.

This lack of information prevents the generation of the requested content, including data tables and detailed research findings, as the foundational scientific studies on this specific molecule are not available in the public domain.

Future Research Directions and Translational Perspectives Non Clinical

Development of Next-Generation Analogs with Enhanced Specificity or Affinity

The development of next-generation analogs is a critical step in medicinal chemistry to optimize the properties of a lead compound. This process typically involves systematic structural modifications to enhance biological activity, improve selectivity for a specific target, and optimize pharmacokinetic and pharmacodynamic profiles. For a compound like 3-(Fluoromethyl)-1-methylpiperazine, this would involve the synthesis of new molecules with alterations to the piperazine (B1678402) ring, the methyl group, or the fluoromethyl substituent.

However, a comprehensive review of the scientific literature reveals a notable absence of published research on the development of next-generation analogs of this compound. There are currently no publicly available studies detailing efforts to modify its structure to achieve enhanced specificity or affinity for any particular biological target. This indicates that the exploration of this compound as a scaffold for further drug development is a nascent or as-yet-unexplored area of research.

Exploration of Novel Preclinical Diagnostic or Research Tool Applications

Beyond therapeutic applications, novel compounds are often explored for their potential as diagnostic agents or research tools. For instance, the incorporation of a fluorine atom, as in this compound, suggests a potential application in Positron Emission Tomography (PET) imaging, should a suitable radioactive isotope of fluorine (¹⁸F) be incorporated. Such radiolabeled compounds can serve as invaluable tools for visualizing and quantifying biological processes in vivo.

Despite this theoretical potential, there is a lack of published data on the exploration of this compound for any preclinical diagnostic or research tool applications. No studies have reported on its use as a PET imaging agent, a fluorescent probe, or a pharmacological tool to investigate specific biological pathways. The potential of this compound to illuminate biological processes in a preclinical setting remains to be investigated.

Integration with Systems Biology and Omics Approaches

Systems biology and the associated 'omics' technologies (genomics, proteomics, metabolomics) provide a holistic view of the biological effects of a compound. These approaches can uncover mechanisms of action, identify biomarkers of response, and reveal potential off-target effects. Integrating a compound like this compound into such a research framework would involve treating cells or animal models with the compound and subsequently analyzing the global changes in gene expression, protein levels, or metabolite profiles.

A thorough search of existing scientific databases indicates that this compound has not yet been the subject of any systems biology or omics-based studies. Consequently, its impact on global cellular or physiological systems is unknown. The application of these powerful, unbiased techniques could provide the first insights into the biological activity of this compound and guide future research efforts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.